(E)-N'-(2-(4-bromo-3-methylphenoxy)acetyl)-3-(furan-2-yl)acrylohydrazide
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Overview
Description
(E)-N’-(2-(4-bromo-3-methylphenoxy)acetyl)-3-(furan-2-yl)acrylohydrazide is a synthetic organic compound that features a combination of aromatic and heterocyclic moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(2-(4-bromo-3-methylphenoxy)acetyl)-3-(furan-2-yl)acrylohydrazide typically involves multiple steps:
Formation of the Phenoxyacetyl Intermediate: This step involves the reaction of 4-bromo-3-methylphenol with chloroacetic acid under basic conditions to form the phenoxyacetyl intermediate.
Hydrazide Formation: The phenoxyacetyl intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Acrylohydrazide Formation: The final step involves the reaction of the hydrazide with furan-2-carbaldehyde under acidic or basic conditions to form the (E)-N’-(2-(4-bromo-3-methylphenoxy)acetyl)-3-(furan-2-yl)acrylohydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(2-(4-bromo-3-methylphenoxy)acetyl)-3-(furan-2-yl)acrylohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-N’-(2-(4-bromo-3-methylphenoxy)acetyl)-3-(furan-2-yl)acrylohydrazide would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-N’-(2-(4-chloro-3-methylphenoxy)acetyl)-3-(furan-2-yl)acrylohydrazide
- (E)-N’-(2-(4-fluoro-3-methylphenoxy)acetyl)-3-(furan-2-yl)acrylohydrazide
- (E)-N’-(2-(4-iodo-3-methylphenoxy)acetyl)-3-(furan-2-yl)acrylohydrazide
Comparison
Compared to its analogs, (E)-N’-(2-(4-bromo-3-methylphenoxy)acetyl)-3-(furan-2-yl)acrylohydrazide may exhibit unique properties such as different reactivity, stability, or biological activity due to the presence of the bromine atom, which can influence electronic and steric effects.
Properties
Molecular Formula |
C16H15BrN2O4 |
---|---|
Molecular Weight |
379.20 g/mol |
IUPAC Name |
(E)-N'-[2-(4-bromo-3-methylphenoxy)acetyl]-3-(furan-2-yl)prop-2-enehydrazide |
InChI |
InChI=1S/C16H15BrN2O4/c1-11-9-13(4-6-14(11)17)23-10-16(21)19-18-15(20)7-5-12-3-2-8-22-12/h2-9H,10H2,1H3,(H,18,20)(H,19,21)/b7-5+ |
InChI Key |
JSZPQFDAQBHZQL-FNORWQNLSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(=O)NNC(=O)/C=C/C2=CC=CO2)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NNC(=O)C=CC2=CC=CO2)Br |
Origin of Product |
United States |
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